molecular formula C7H18OSi B1583962 Triethylsilylmethanol CAS No. 60764-82-1

Triethylsilylmethanol

Cat. No.: B1583962
CAS No.: 60764-82-1
M. Wt: 146.3 g/mol
InChI Key: PGGUSMVPPUCFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylsilylmethanol is an organosilicon compound with the chemical formula C7H18OSi. It is a colorless or light yellow liquid that is soluble in common organic solvents such as ethanol, ether, and chloroform . This compound is commonly used as a reagent in organic synthesis reactions, particularly as a protective group introduction agent and alcohol protective agent .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • The industrial production of this compound typically involves the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding aldehydes or ketones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted silyl ethers.

Scientific Research Applications

Triethylsilylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a protective group for alcohols in organic synthesis. It helps in masking the reactivity of alcohols, allowing for selective reactions on other functional groups.

    Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of organosilicon compounds, which are important in various industrial applications such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Triethylsilylmethanol in chemical reactions often involves its use as a temporary protecting group . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups can protect these groups during chemical synthesis or other chemical reactions .

Safety and Hazards

Triethylsilylmethanol is a flammable liquid . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of inhalation, skin contact, or eye contact, immediate medical attention is advised .

Comparison with Similar Compounds

Uniqueness of Triethylsilylmethanol:

  • This compound is unique due to its larger ethyl groups, which provide different steric and electronic properties compared to trimethylsilyl derivatives. This can influence its reactivity and the stability of the silyl ethers formed.

Properties

IUPAC Name

triethylsilylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-4-9(5-2,6-3)7-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGUSMVPPUCFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209586
Record name Methanol, triethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60764-82-1
Record name Methanol, triethylsilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060764821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, triethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylsilylmethanol
Reactant of Route 2
Triethylsilylmethanol
Reactant of Route 3
Triethylsilylmethanol
Reactant of Route 4
Triethylsilylmethanol
Reactant of Route 5
Triethylsilylmethanol
Reactant of Route 6
Triethylsilylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.